ガンシクロビル三リン酸

概要

説明

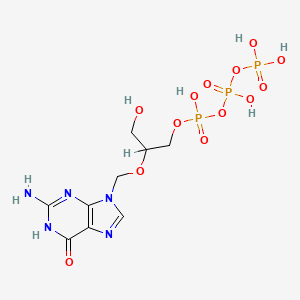

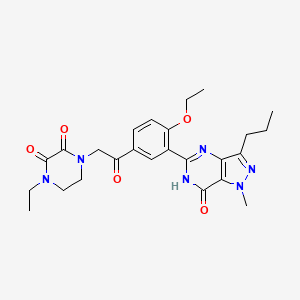

ガンシクロビル三リン酸は、サイトメガロウイルス(CMV)感染症の治療に主に用いられる強力な抗ウイルス化合物です。これは、ヌクレオシドグアノシンの非環状アナログであり、ウイルスDNA合成を阻害する能力で知られています。 この化合物は、AIDS患者や臓器移植を受けた患者など、免疫不全の患者に特に効果的です .

2. 製法

合成経路と反応条件: ガンシクロビル三リン酸は、一連のリン酸化反応によって合成されます。最初に、ガンシクロビルはCMV遺伝子UL97によってコードされたウイルスキナーゼによってガンシクロビル一リン酸にリン酸化されます。 続いて、細胞キナーゼによってさらにリン酸化され、ガンシクロビル二リン酸、そして最後にガンシクロビル三リン酸が生成されます .

工業生産方法: ガンシクロビル三リン酸の工業生産には、必要なリン酸化工程を実現するために、組換えウイルスキナーゼと細胞キナーゼが用いられます。 プロセスは、最終生成物の高収率と高純度を確保するために最適化されています .

科学的研究の応用

Ganciclovir triphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with viral enzymes.

Biology: It is employed in studies involving viral replication and the mechanisms of antiviral resistance.

Medicine: Ganciclovir triphosphate is crucial in the treatment of CMV infections, particularly in immunocompromised patients.

作用機序

ガンシクロビル三リン酸は、ウイルスDNA合成を阻害することにより、その抗ウイルス効果を発揮します。細胞内に入ると、ガンシクロビルは三リン酸型にリン酸化されます。その後、ガンシクロビル三リン酸は、ウイルスDNAへの組み込みのためにデオキシグアノシン三リン酸と競合します。 この組み込みは、DNA鎖伸長の停止につながり、ウイルス複製を効果的に阻止します .

類似化合物:

アシクロビル: 単純ヘルペスウイルス感染症の治療に用いられるもう一つのヌクレオシドアナログ。

バルガンシクロビル: 体内でガンシクロビルに迅速に変換されるガンシクロビルの経口プロドラッグ。

ガンシクロビル三リン酸の独自性: ガンシクロビル三リン酸は、ウイルスDNAポリメラーゼに対する高い特異性と、感染細胞に非感染細胞よりもはるかに高い濃度で蓄積する能力という点でユニークです。 これにより、CMV感染症を標的にすることが特に効果的になります .

生化学分析

Biochemical Properties

Ganciclovir triphosphate plays a crucial role in biochemical reactions by inhibiting viral DNA polymerase. It is initially phosphorylated to ganciclovir monophosphate by viral thymidine kinase, followed by further phosphorylation to ganciclovir diphosphate and finally to ganciclovir triphosphate by cellular kinases . Ganciclovir triphosphate interacts with viral DNA polymerase, competitively inhibiting the incorporation of deoxyguanosine triphosphate into viral DNA, leading to the formation of defective DNA strands .

Cellular Effects

Ganciclovir triphosphate exerts significant effects on various types of cells and cellular processes. It inhibits viral replication by incorporating into viral DNA, causing premature chain termination . This action disrupts the viral machinery required for replication and spread. Additionally, ganciclovir triphosphate can induce apoptosis in infected cells by interfering with DNA synthesis . It also affects cell signaling pathways and gene expression by inhibiting the activity of viral DNA polymerase .

Molecular Mechanism

The molecular mechanism of ganciclovir triphosphate involves its incorporation into viral DNA, where it acts as a chain terminator. Ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into the growing DNA strand by viral DNA polymerase . Once incorporated, it prevents further elongation of the DNA chain, effectively halting viral replication. This mechanism is highly selective for viral DNA polymerase, minimizing effects on host cellular DNA polymerases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ganciclovir triphosphate have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ganciclovir triphosphate maintains its antiviral activity for several months when stored properly. Prolonged exposure to light and heat can lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of ganciclovir triphosphate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication and reduces viral load . At higher doses, ganciclovir triphosphate can cause toxic effects, including bone marrow suppression and renal toxicity . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Ganciclovir triphosphate is involved in several metabolic pathways. It is initially phosphorylated by viral thymidine kinase to form ganciclovir monophosphate, which is then further phosphorylated by cellular kinases to form ganciclovir diphosphate and ganciclovir triphosphate . These phosphorylation steps are crucial for the activation of ganciclovir and its incorporation into viral DNA . The compound is primarily eliminated through renal excretion .

Transport and Distribution

Ganciclovir triphosphate is transported and distributed within cells and tissues through various mechanisms. It relies on cellular transporters to enter infected cells, where it undergoes phosphorylation to its active form . The distribution of ganciclovir triphosphate within tissues is influenced by its ability to cross cell membranes and accumulate in infected cells . This selective accumulation enhances its antiviral efficacy while minimizing effects on uninfected cells .

Subcellular Localization

The subcellular localization of ganciclovir triphosphate is primarily within the nucleus, where it exerts its antiviral effects by inhibiting viral DNA synthesis . The compound is directed to the nucleus through its interaction with viral DNA polymerase and other nuclear proteins . This localization is essential for its activity, as it allows ganciclovir triphosphate to directly interfere with viral replication processes .

準備方法

Synthetic Routes and Reaction Conditions: Ganciclovir triphosphate is synthesized through a series of phosphorylation reactions. Initially, ganciclovir is phosphorylated to ganciclovir monophosphate by a viral kinase encoded by the CMV gene UL97. This is followed by further phosphorylation by cellular kinases to form ganciclovir diphosphate and finally ganciclovir triphosphate .

Industrial Production Methods: Industrial production of ganciclovir triphosphate involves the use of recombinant viral kinases and cellular kinases to achieve the necessary phosphorylation steps. The process is optimized to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: ガンシクロビル三リン酸は、主にリン酸化反応を起こします。 生理学的条件下では、酸化、還元、または置換反応は通常起こりません .

一般的な試薬と条件: ガンシクロビルの三リン酸へのリン酸化には、ウイルスキナーゼと細胞キナーゼが用いられます。 反応条件は通常穏やかで、生理学的pHと温度で行われます .

主な生成物: これらの反応の主な生成物は、活性抗ウイルス剤であるガンシクロビル三リン酸です .

4. 科学研究への応用

ガンシクロビル三リン酸は、科学研究において幅広い用途があります。

化学: ヌクレオシドアナログとそのウイルス酵素との相互作用を研究するためのモデル化合物として使用されます.

生物学: ウイルス複製と抗ウイルス抵抗性のメカニズムに関する研究に用いられます.

類似化合物との比較

Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.

Valganciclovir: An oral prodrug of ganciclovir that is rapidly converted to ganciclovir in the body.

Foscarnet: A pyrophosphate analog that inhibits viral DNA polymerase.

Cidofovir: A nucleotide analog that inhibits viral DNA polymerase.

Uniqueness of Ganciclovir Triphosphate: Ganciclovir triphosphate is unique in its high specificity for viral DNA polymerase and its ability to accumulate in infected cells at much higher concentrations than in uninfected cells. This makes it particularly effective in targeting CMV infections .

特性

IUPAC Name |

[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABDJMYPMAQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86761-38-8 | |

| Record name | Ganciclovir triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086761388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GANCICLOVIR TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4I1J2ZM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ganciclovir triphosphate and what are its downstream effects?

A1: Ganciclovir triphosphate (GCV-TP) is the active metabolite of Ganciclovir, a nucleoside analog primarily used against cytomegalovirus (CMV) infections. GCV-TP exerts its antiviral activity by acting as a competitive inhibitor of viral DNA polymerase. [] Specifically, it competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain. [, ] Once incorporated, GCV-TP acts as a non-obligate chain terminator, meaning it can allow for the addition of a few more nucleotides before halting further DNA synthesis. [, , ] This ultimately leads to the inhibition of viral DNA replication and subsequent cell death. [, , ]

Q2: How is the structure of Ganciclovir triphosphate characterized?

A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some structural information. As a triphosphate, Ganciclovir triphosphate consists of the Ganciclovir nucleoside analog attached to three phosphate groups. Its molecular formula is C12H18N5O8P3, and its molecular weight is 443.2 g/mol. [] Detailed spectroscopic characterization might involve techniques like nuclear magnetic resonance (NMR) and mass spectrometry. []

Q3: How does Ganciclovir triphosphate interact with human DNA polymerases?

A3: Interestingly, while GCV-TP primarily targets viral DNA polymerases, studies show it can also interact with human DNA polymerases, albeit with lower affinity. [, ] This interaction also involves competitive inhibition with dGTP, although the inhibition constant for human polymerase alpha is significantly higher than for the viral polymerase. [] This difference in affinity likely contributes to the antiviral selectivity of GCV-TP. []

Q4: What are the implications of Ganciclovir triphosphate accumulation in bystander cells?

A5: Studies have shown that GCV-TP can be transferred from HSV-TK-expressing cells to neighboring bystander cells lacking the viral kinase. [] This transfer is facilitated by gap junctions and leads to significant GCV-TP accumulation in bystander cells, ultimately inducing cytotoxicity. [, ] The extent of bystander cell killing depends on factors like the ratio of HSV-TK-expressing to bystander cells and the GCV concentration. [] This "bystander effect" can be advantageous in cancer therapy, enhancing the overall antitumor efficacy of GCV-based treatments. [, ]

Q5: How is Ganciclovir triphosphate prepared and isolated for research purposes?

A6: A common method for producing GCV-TP involves using murine cells transduced with the HSV-TK gene. [] These cells are exposed to Ganciclovir, which they then metabolize into GCV-TP. [] The optimal intracellular GCV-TP yield is achieved after exposing these cells to a specific Ganciclovir concentration for a defined period. [] The isolation process involves methanolic extraction followed by anion-exchange chromatography to purify the GCV-TP. [] Mass spectrometry and enzymatic degradation are then used to confirm the structure of the purified product. []

Q6: How is the biological activity of synthesized Ganciclovir triphosphate confirmed?

A7: The biological activity of purified GCV-TP is often confirmed through competitive inhibition experiments using purified human DNA polymerase alpha and HSV DNA polymerase. [] These experiments demonstrate GCV-TP’s preferential inhibition of the viral polymerase, aligning with its known antiviral properties. []

Q7: How does resistance to Ganciclovir emerge, and what is the role of viral DNA polymerase mutations?

A9: Resistance to Ganciclovir is a significant clinical concern, often arising from mutations in the viral DNA polymerase, specifically within the UL97 gene encoding the viral kinase responsible for Ganciclovir phosphorylation. [, , ] These mutations can either reduce the binding affinity of GCV-TP to the viral polymerase or enhance the enzyme's ability to excise incorporated GCV, ultimately diminishing its efficacy. [] One specific mutation, A987G, located in the conserved motif V of the HCMV DNA polymerase, doesn't affect GCV-TP incorporation but increases the rate of extension for GCV-containing DNA primers, effectively overcoming chain termination. []

Q8: How do genetically engineered human neural stem cells offer a novel therapeutic approach for spinal cord gliomas?

A10: In a preclinical study, researchers engineered human neural stem cells to express both cytosine deaminase (CD) and HSV-TK genes. [] These engineered cells, when injected into a rat model of intramedullary spinal cord glioma (ISCG), exhibited a significant therapeutic effect. [] The expressed CD converts 5-fluorocytosine (5-FC) into the cytotoxic 5-fluorouracil, while HSV-TK converts Ganciclovir into GCV-TP, leading to a combined antitumor effect. [] This approach, involving dual gene-engineered human neural stem cells, showed promise in prolonging survival and improving autonomic function in the rat ISCG model, highlighting its potential for clinical translation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)

![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B1450759.png)